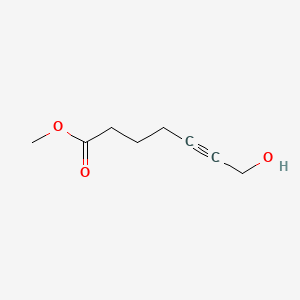
rac threo-Dihydro Bupropion Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bupropion Hydrochloride, a racemate, is recognized for its antidepressant properties. It differs pharmacologically and clinically from tricyclic antidepressants and monoamine oxidase inhibitors. Its unique action in inhibiting the neuronal reuptake of dopamine more than other biogenic amines sets it apart. This mechanism suggests a distinctive profile for treating depressive disorders and aiding in smoking cessation without the sedative effects common to other antidepressants.
Synthesis Analysis
The synthesis of rac threo-Dihydro Bupropion Hydrochloride involves multiple steps, including acylation, Grignard reaction, bromination, and N-alkylation, starting from m-chlorobenzoyl chloride. This process yields Bupropion Hydrochloride with a total yield of 50.8% based on m-chlorobenzoyl chloride, indicating a relatively efficient synthesis pathway for this compound (Xu Zi-ao, 2006).
Molecular Structure Analysis
Bupropion Hydrochloride crystallizes as a racemate in the monoclinic system, with its molecular structure characterized by strong NH...Cl contacts that generate dimeric entities, stabilized further by CH...O contacts. This arrangement underlines its solid-state chemistry, contributing to its pharmacological efficacy (E. Maccaroni, L. Malpezzi, N. Masciocchi, 2009).
Chemical Reactions and Properties
Bupropion Hydrochloride undergoes a polymorphic transition in storage, shifting from one crystalline form to another, which is indicative of its reactive nature in solid-state. This transition involves changes in molecular conformer, highlighting the compound's dynamic chemical properties in response to environmental conditions (E. Maccaroni et al., 2012).
Physical Properties Analysis
The crystal structure and thermal behavior of Bupropion Hydrochloride have been comprehensively assessed, revealing its crystallization in a specific space group with detailed dimensional parameters. This information is crucial for understanding its physical stability and behavior under various conditions (E. Maccaroni et al., 2009).
Chemical Properties Analysis
The interaction of Bupropion Hydrochloride with human serum albumin (HSA) via hydrogen bonds and van der Waals forces indicates its significant chemical affinity for biological molecules. This interaction, essential for its pharmacokinetics and pharmacodynamics, showcases the drug's ability to bind effectively to protein targets in the human body (M. M., Revanasiddappa H.D., 2019).
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile and Clinical Efficacy
Bupropion hydrochloride, known for its atypical antidepressant properties, is a non-nicotine aid licensed for smoking cessation. It has a unique pharmacological profile, inhibiting the dopamine transporter (DAT) and the norepinephrine transporter (NET), alongside antagonizing neuronal nicotinic acetylcholine receptors (nAChRs). In clinical settings, bupropion has demonstrated effectiveness as a smoking cessation aid, an antidepressant, and has been explored for use in treating psychostimulant drug abuse, attention-deficit hyperactivity disorder (ADHD), and obesity. Its mechanism of action is believed to involve a combination of effects on neurotransmitter systems and receptor antagonism, contributing to its utility across various disorders. Notably, bupropion does not exhibit significant serotonergic activity, distinguishing it from other antidepressants and contributing to its unique clinical profile (Dwoskin et al., 2006).
Role in Weight Management
Naltrexone, an opioid antagonist, and bupropion, when combined, target food reward pathways, affecting eating behavior. While bupropion alone induces weight loss in obese individuals, naltrexone does not have a significant impact when used alone. However, their combination, in a sustained-release form, has been approved for obesity treatment. Clinical trials have shown that this combination is more effective in inducing weight loss when paired with lifestyle interventions compared to either drug used individually. This synergistic effect on weight management is significant, emphasizing the potential of bupropion in addressing obesity, beyond its well-known applications in smoking cessation and depression treatment (Tek, 2016).
Bupropion Analogs in CNS Disorders
Exploration into bupropion analogs has opened new avenues for treating central nervous system (CNS) disorders, including methamphetamine addiction, cocaine dependence, and ADHD. These analogs, developed to mimic bupropion's pharmacological actions, aim to offer targeted treatments for addiction and behavioral disorders. The research into bupropion and its analogs underscores the drug's broad therapeutic potential and highlights its importance in neuropharmacology. By inhibiting dopamine and norepinephrine reuptake and antagonizing nicotinic acetylcholine receptors, bupropion and its derivatives hold promise for treating a range of conditions beyond traditional applications (Carroll et al., 2014).
Safety And Hazards
Zukünftige Richtungen
Bupropion is being explored for new applications. For example, it is being studied as a potential treatment for cocaine use disorder in persons receiving methadone for opioid use disorder . It is also used off-label for the management of Attention/Deficit-Hyperactivity Disorder (ADHD) in adults with comorbid bipolar depression to avoid mood destabilization caused by typical stimulant medications used for the treatment of ADHD .
Eigenschaften
CAS-Nummer |
1396889-62-5 |
|---|---|
Produktname |
rac threo-Dihydro Bupropion Hydrochloride |
Molekularformel |
C₁₃H₂₁Cl₂NO |
Molekulargewicht |
278.22 |
Synonyme |
rac threo-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol Hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(1,1-Dimethylethyl)amino]-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]-2-propanol](/img/structure/B1146631.png)
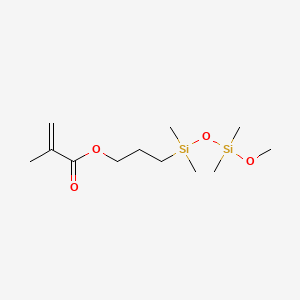
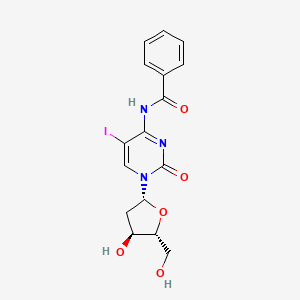
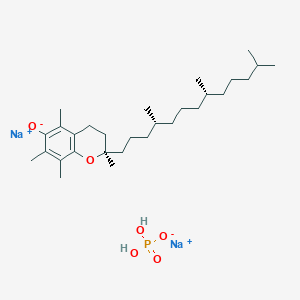
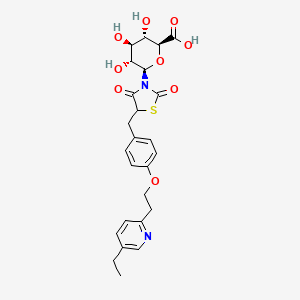
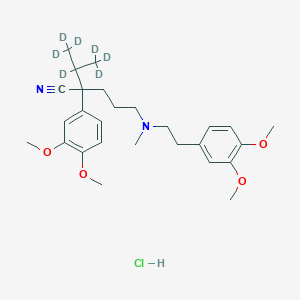
![N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-1-(trideuteriomethyl)indazole-3-carboxamide](/img/structure/B1146648.png)
